Quinoline-2-sulfonyl Chloride
CAS No.:
Cat. No.: VC16694334
Molecular Formula: C9H6ClNO2S
Molecular Weight: 227.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO2S |
|---|---|
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | quinoline-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
| Standard InChI Key | VHXJRLYFEJAIAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
Quinoline-2-sulfonyl chloride features a bicyclic aromatic system fused with a sulfonyl chloride group at position 2 (Figure 1). The sulfonyl chloride moiety () confers high electrophilicity, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols . The planar quinoline ring facilitates π-π stacking interactions, which are critical for binding biological targets like enzyme active sites.
Table 1: Key molecular descriptors of quinoline-2-sulfonyl chloride
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 227.67 g/mol |
| IUPAC name | quinoline-2-sulfonyl chloride |
| SMILES | |
| InChIKey | VHXJRLYFEJAIAM-UHFFFAOYSA-N |
Reactivity and Stability
Synthesis Methodologies
Deoxygenative C2-Sulfonylation of Quinoline N-Oxides
A breakthrough synthesis involves treating quinoline N-oxides with sulfonyl chlorides () in the presence of under transition-metal-free conditions (Scheme 1) . This method achieves deoxygenative sulfonylation at the C2 position via in situ generation of nucleophilic sulfonyl sources.
Reaction conditions:
-
Solvent: Dichloroethane (DCE)
-
Temperature: 80°C
-
Time: 12–24 hours
-
Yield: 60–92%
The protocol tolerates electron-donating and electron-withdrawing substituents on both the quinoline and sulfonyl chloride components, enabling access to >30 derivatives . Mechanistic studies suggest acts as a sulfur transfer agent, while facilitates deoxygenation .
Traditional Sulfonation Approaches
Earlier routes involved direct sulfonation of quinoline using chlorosulfonic acid, but these suffered from poor regioselectivity and harsh conditions (e.g., 150°C, concentrated ). The modern deoxygenative strategy supersedes these methods by offering precise C2 functionalization under milder conditions .
Applications in Drug Discovery
Antiviral Agents
Quinoline-2-sulfonyl chloride derivatives inhibit viral proteases, including HIV-1 protease () and Zika NS2B-NS3 protease (). The sulfonamide group enhances binding affinity by forming hydrogen bonds with catalytic aspartate residues.
Anticancer Activity
Structural analogs featuring 2-sulfonamide substituents exhibit potent inhibition of tyrosine kinases (e.g., VEGFR-2, ) and induce apoptosis in breast cancer cell lines (MCF-7, ). The quinoline core intercalates DNA, while the sulfonamide moiety disrupts microtubule assembly.
Table 2: Biological activities of quinoline-2-sulfonyl chloride derivatives
| Target | Activity | Derivative Structure |
|---|---|---|
| HIV-1 protease | 2-Sulfamoylquinoline | |
| VEGFR-2 | 2-(4-Methylpiperazinyl)sulfonylquinoline | |
| MCF-7 cells | 2-Sulfonamide-8-fluoroquinoline |
Industrial and Material Science Applications
Agrochemical Development
Sulfonylated quinolines act as fungicides against Phytophthora infestans (EC₅₀ = 15 ppm) and herbicides targeting acetolactate synthase. The sulfonyl group enhances soil persistence while maintaining low mammalian toxicity ().
Polymer Modification
Incorporating quinoline-2-sulfonyl groups into polyimides improves thermal stability (decomposition temperature >400°C) and refractive index (), benefiting optical materials.
Recent Advances and Future Directions
Transition-Metal-Free Catalysis
The -mediated synthesis represents a paradigm shift toward sustainable quinoline functionalization, eliminating precious metal catalysts (e.g., Pd, Cu) . Scaling this method to kilogram quantities remains a focus for industrial adoption .
Computational Design
Molecular docking studies predict enhanced protease inhibition by introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 4-position, improving electrostatic complementarity.
Challenges
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